2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester
Overview
Description
2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTSEA and is widely used in the synthesis of various organic compounds.
Scientific Research Applications
1. Chemical Synthesis and Structure Analysis
- Reaction with Acylaminocyanoesters : The reaction of acylaminocyanoesters with disulfides leads to the formation of 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters. X-ray analysis has revealed interesting structural features of these compounds (Golankiewicz et al., 1985).
2. Crystallographic Studies
- Crystallography of Thiazole Derivatives : The synthesis and crystallographic data of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester have been reported, revealing distinct conformations influenced by their substituents (Kennedy et al., 1999).
3. Biological Activity Research
- Widespread Biological Occurrence : 2-Acetylthiazole-4-carboxylic acid, a related compound, is widely distributed in various organisms including eukaryotes and bacteria. Its chemical structure suggests it may play a role as a coenzyme (White, 1990).
4. Medicinal Chemistry Applications
- Synthesis in Antibiotic Development : The compound plays a role in the synthesis of certain beta-lactam antibiotics, showing activity against Gram-negative bacteria (Woulfe & Miller, 1985).
5. Synthetic Methodology
- Utilization in Complex Synthesis : The compound is an important intermediate in the synthesis of anticoagulants, as demonstrated in the preparation of apixaban intermediates (Wang et al., 2017).
properties
IUPAC Name |
ethyl 2-(2-methoxyanilino)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(16)10-8-19-13(15-10)14-9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRPORKQJYIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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